(4-Bromo-3-methylbenzyl)hydrazine (4-Bromo-3-methylbenzyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18223998
InChI: InChI=1S/C8H11BrN2/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4,11H,5,10H2,1H3
SMILES:
Molecular Formula: C8H11BrN2
Molecular Weight: 215.09 g/mol

(4-Bromo-3-methylbenzyl)hydrazine

CAS No.:

Cat. No.: VC18223998

Molecular Formula: C8H11BrN2

Molecular Weight: 215.09 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-3-methylbenzyl)hydrazine -

Specification

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
IUPAC Name (4-bromo-3-methylphenyl)methylhydrazine
Standard InChI InChI=1S/C8H11BrN2/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4,11H,5,10H2,1H3
Standard InChI Key AISGCMHVEGNGSJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)CNN)Br

Introduction

Structural and Molecular Characteristics

(4-Bromo-3-methylbenzyl)hydrazine consists of a benzyl ring substituted at the 4-position with a bromine atom and at the 3-position with a methyl group, coupled to a hydrazine (-NH-NH₂) functional group. The bromine atom enhances electrophilic reactivity, while the methyl group influences steric and electronic properties, making the compound distinct from simpler hydrazine derivatives .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(4-Bromo-3-methylbenzyl)hydrazine
CAS NumberNot publicly disclosed
Molecular FormulaC₈H₁₁BrN₂
Molecular Weight215.09 g/mol
Hydrazine Functional Group-NH-NH₂
Key Substituents4-Bromo, 3-methyl

The compound’s structure enables covalent interactions with carbonyl groups and nucleophilic sites in proteins, a property leveraged in biochemical applications .

Physicochemical Properties

The compound is a crystalline solid at room temperature, with moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO). Its stability is pH-dependent, degrading under strongly acidic or alkaline conditions.

Table 2: Physicochemical Data

PropertyDescription
Melting Point112–115°C (estimated)
Solubility15 mg/mL in DMSO at 25°C
StabilityStable at pH 5–7; degrades at extremes
ReactivityReacts with aldehydes/ketones

The hydrazine moiety’s reducing capacity makes the compound susceptible to oxidation, necessitating storage under inert atmospheres.

Industrial and Material Science Applications

Pharmaceutical Intermediates

The compound is a precursor in synthesizing anticancer agents and protease inhibitors. Its bromine atom facilitates further functionalization via cross-coupling reactions, enabling the creation of targeted drug candidates .

Agrochemical Development

In agrochemistry, it serves as a building block for herbicides and fungicides. Derivatives with enhanced lipophilicity exhibit improved foliar absorption and rainfastness .

Polymer Chemistry

Incorporating (4-Bromo-3-methylbenzyl)hydrazine into polymer backbones enhances thermal stability and UV resistance. For example, polyhydrazines derived from this compound show promise in coatings for aerospace applications.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesApplications
(4-Bromo-3-methylphenyl)hydrazinePhenyl backbone (no benzyl group)Smaller molecular size limits polymer use
Methyl HydrazineLacks aromatic ringRocket propellants

The benzyl group in (4-Bromo-3-methylbenzyl)hydrazine enhances its aromatic interactions, making it more suitable for protein binding than non-aromatic hydrazines .

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